(But-3-yn-1-yl)(methyl)amine
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Overview
Description
(But-3-yn-1-yl)(methyl)amine is an organic compound with the molecular formula C5H9N. It is a derivative of amine, featuring a butynyl group attached to a methylamine moiety. This compound is of interest due to its unique structure, which combines an alkyne and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-yn-1-yl)(methyl)amine typically involves the reaction of but-3-yn-1-ol with methylamine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of but-3-yn-1-ol is replaced by the methylamine group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(But-3-yn-1-yl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: It is used in the production of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of (But-3-yn-1-yl)(methyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in various biochemical reactions. The alkyne group can also undergo cycloaddition reactions, forming new ring structures that are important in medicinal chemistry.
Comparison with Similar Compounds
But-3-yn-1-amine: Similar structure but lacks the methyl group.
Methylamine: Lacks the butynyl group.
Propargylamine: Contains a similar alkyne group but differs in the position of the amine group.
Uniqueness: (But-3-yn-1-yl)(methyl)amine is unique due to the presence of both an alkyne and an amine group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
The molecular formula of (But-3-yn-1-yl)(methyl)amine is C₅H₉N. The presence of the alkyne functional group allows for unique reactivity patterns, particularly in nucleophilic and electrophilic reactions. The amine group (-NH₂) contributes to its classification as an amine, a common pharmacophore known for interacting with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial properties. These properties make the compound relevant in pharmaceutical research aimed at developing new antibiotics and therapeutic agents. While direct studies on the biological activity of this specific compound are sparse, its structural analogs have shown promise in inhibiting bacterial growth, suggesting a potential pathway for further exploration.
The mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often interact with biological macromolecules through various mechanisms:
- Enzyme Inhibition : Compounds like propargylamine, which share structural similarities, are known to inhibit monoamine oxidase (MAO), potentially leading to increased neurotransmitter levels in the brain.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways and gene expression by interacting with transcription factors or regulatory proteins.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Alkyne Formation : Utilizing alkyne precursors in a reaction with methylamine.
- Amination Reactions : Employing amination reagents to introduce the methylamine functionality.
These methods underscore the compound's accessibility for research and industrial applications.
Applications
This compound has potential applications across various fields:
- Pharmaceutical Development : As a building block for synthesizing novel therapeutic agents.
- Organic Synthesis : In reactions requiring an amine or alkyne component.
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
But-2-yn-1-yll(methyl)amine | Alkyne + Amine | Antimicrobial properties observed |
Propargylamine | Alkyne + Amine | MAO inhibition leading to increased neurotransmitters |
Butyne derivatives | Alkyne | Various biochemical applications |
Properties
IUPAC Name |
N-methylbut-3-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-4-5-6-2/h1,6H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFSDSHCWBZGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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